Methyl octadeca-5,8-diynoate
CAS No.: 18202-21-6
Cat. No.: VC21061589
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18202-21-6 |
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Molecular Formula | C19H30O2 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | methyl octadeca-5,8-diynoate |
Standard InChI | InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13,16-18H2,1-2H3 |
Standard InChI Key | MNOXJMPZZXVJJW-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC#CCC#CCCCC(=O)OC |
Canonical SMILES | CCCCCCCCCC#CCC#CCCCC(=O)OC |
Introduction
Chemical Properties and Structure
Molecular Identity and Characteristics
Methyl octadeca-5,8-diynoate has a precise chemical identity defined by several key parameters:
Property | Value |
---|---|
CAS Number | 18202-21-6 |
Molecular Formula | C₁₉H₃₀O₂ |
Molecular Weight | 290.4 g/mol |
IUPAC Name | methyl octadeca-5,8-diynoate |
Standard InChI | InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13,16-18H2,1-2H3 |
Standard InChIKey | MNOXJMPZZXVJJW-UHFFFAOYSA-N |
SMILES Notation | CCCCCCCCCC#CCC#CCCCC(=O)OC |
The compound is characterized by its systematic arrangement featuring an aliphatic chain with two internal triple bonds positioned at carbons 5 and 8, connected to a methyl ester group. This unique structural configuration is responsible for the compound's distinctive chemical behavior and reactivity patterns.
Structural Features
The molecular structure of Methyl octadeca-5,8-diynoate encompasses several key structural elements:
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An 18-carbon aliphatic chain forming the backbone of the molecule
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Two triple bonds (alkyne groups) strategically positioned at carbons 5 and 8
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A methyl ester group (-COOCH₃) at one terminus of the carbon chain
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Linear configuration typical of fatty acid derivatives
The presence of conjugated alkyne groups creates regions of high electron density that significantly influence the compound's chemical behavior, particularly its susceptibility to various types of chemical reactions including oxidation, reduction, and addition reactions.
Synthesis Methods
Laboratory Synthesis Approaches
Methyl octadeca-5,8-diynoate can be synthesized through various organic reactions that primarily involve alkynes and esters. The synthesis typically begins with appropriate precursors that contain the desired carbon chain length and functional groups. Several synthetic pathways are commonly employed:
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Esterification Route: Starting with octadeca-5,8-diynoic acid and performing an esterification reaction with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
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Coupling Reaction Approach: Utilizing coupling reactions between terminal alkynes and appropriately functionalized organic halides or other leaving groups, followed by sequential construction of the carbon chain with the triple bonds at the desired positions.
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Functional Group Transformation: Beginning with other fatty acid derivatives and selectively introducing the triple bonds at the specific positions through elimination reactions and subsequent transformations.
Each synthetic approach requires careful control of reaction conditions to ensure the correct positioning of the triple bonds at carbons 5 and 8, as well as the preservation of these unsaturated bonds throughout the synthesis process.
Purification and Characterization
Following synthesis, purification of Methyl octadeca-5,8-diynoate typically involves chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). Characterization of the compound is commonly performed using:
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence and positions of the triple bonds
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Infrared (IR) spectroscopy to identify the ester carbonyl and alkyne stretching frequencies
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Mass spectrometry to verify the molecular weight and fragmentation pattern
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Elemental analysis to confirm the empirical formula
These analytical techniques collectively provide confirmation of the compound's identity and structural integrity.
Applications in Research and Industry
Scientific Research Applications
Methyl octadeca-5,8-diynoate has several notable applications across various scientific disciplines:
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Organic Chemistry: The compound serves as an important model system for studying the reactivity of conjugated alkyne systems and as a precursor for the synthesis of more complex organic molecules.
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Biochemistry: As a fatty acid derivative with unique unsaturation patterns, it provides valuable insights into lipid metabolism and membrane structure studies.
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Materials Science: The reactive alkyne groups enable its use in click chemistry and other coupling reactions for the development of novel materials with specialized properties.
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Analytical Chemistry: The compound serves as a reference standard for the identification and quantification of similar fatty acid derivatives in complex mixtures.
Industrial Applications
In industrial settings, Methyl octadeca-5,8-diynoate finds applications in:
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Pharmaceutical Research: As a potential intermediate in the synthesis of bioactive compounds and drug candidates targeting lipid-mediated processes.
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Specialty Chemicals Production: Used in the manufacturing of high-value specialty chemicals for research and development purposes.
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Polymer Science: The reactive triple bonds can be utilized in polymerization reactions to create materials with distinctive mechanical and chemical properties.
The industrial utilization of this compound continues to expand as new applications are discovered through ongoing research efforts.
Comparative Analysis with Similar Compounds
Structural Comparisons with Related Diynoates
Methyl octadeca-5,8-diynoate belongs to a family of related diynoate compounds that differ primarily in the positioning of their triple bonds. A comparative analysis reveals important differences in their structures and properties:
Compound | Triple Bond Positions | Molecular Formula | CAS Number | Key Structural Difference |
---|---|---|---|---|
Methyl octadeca-5,8-diynoate | 5 and 8 | C₁₉H₃₀O₂ | 18202-21-6 | Conjugated triple bonds with close proximity (3 carbons apart) |
Methyl octadeca-5,9-diynoate | 5 and 9 | C₁₉H₃₀O₂ | 58444-00-1 | Triple bonds separated by 4 carbon atoms |
Methyl octadeca-5,10-diynoate | 5 and 10 | C₁₉H₃₀O₂ | 56682-41-8 | Triple bonds separated by 5 carbon atoms |
Methyl octadeca-13,17-diynoate | 13 and 17 | C₁₉H₃₀O₂ | 58444-06-7 | Triple bonds positioned toward the terminus of the chain |
The variation in triple bond positioning significantly influences the compounds' chemical reactivity, physical properties, and potential applications in research and industry.
Reactivity Pattern Comparisons
The positioning of triple bonds in Methyl octadeca-5,8-diynoate creates a distinctive reactivity profile compared to its structural analogs:
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Enhanced Reactivity: The proximity of the triple bonds at positions 5 and 8 creates a conjugated system that exhibits enhanced reactivity toward certain reagents compared to compounds with more distantly positioned triple bonds.
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Regioselectivity: Reactions targeting the alkyne functionalities often display different regioselectivity patterns depending on the specific positions of the triple bonds in the carbon chain.
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Stability Differences: The stability under various reaction conditions may differ significantly among the structural isomers, with Methyl octadeca-5,8-diynoate potentially showing distinctive behavior due to its conjugated triple bond arrangement.
These comparative differences highlight the importance of precise structural characterization when working with diynoate compounds in research and applications.
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